molecular formula C21H21N5O2 B11625612 N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]benzamide

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]benzamide

Cat. No.: B11625612
M. Wt: 375.4 g/mol
InChI Key: KGQOIBRZJOPXSJ-UHFFFAOYSA-N
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Description

DMQS , is a chemical compound with intriguing properties

Preparation Methods

Synthetic Routes:: The synthetic route to DMQS involves the condensation of appropriate precursors. One common method is the reaction between 4,6-dimethylpyrimidin-2-amine and 2-methoxyaniline in the presence of suitable reagents. The reaction proceeds via imine formation, resulting in the desired compound.

Industrial Production:: While DMQS is not produced on an industrial scale, laboratory synthesis provides sufficient quantities for research purposes.

Chemical Reactions Analysis

DMQS can participate in several chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Can be reduced to yield different derivatives.

    Substitution: Reacts with electrophiles, replacing hydrogen atoms with other groups.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield amines or hydroxylated derivatives.

Scientific Research Applications

DMQS finds applications in:

    Corrosion Inhibition: Recent studies highlight its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. Its adsorption on metal surfaces contributes to protection.

    Medicinal Chemistry: Although not extensively explored, DMQS’s structural features make it an interesting scaffold for drug design.

Mechanism of Action

The precise mechanism by which DMQS exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways. Computational studies can shed light on this aspect .

Comparison with Similar Compounds

While DMQS stands out for its unique structure, similar compounds include other sulfonamides and heterocyclic derivatives. Further research can elucidate its distinct properties.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)carbamimidoyl]benzamide

InChI

InChI=1S/C21H21N5O2/c1-14-13-15(2)23-20(22-14)26-21(24-17-11-7-8-12-18(17)28-3)25-19(27)16-9-5-4-6-10-16/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

KGQOIBRZJOPXSJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2OC)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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